![molecular formula C22H22N4O14 B1147512 5,5/'-DINITRO BAPTA CAS No. 125367-32-0](/img/new.no-structure.jpg)
5,5/'-DINITRO BAPTA
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Overview
Description
5,5’-Dinitro BAPTA is a chemical compound known for its high affinity for calcium ions. It is a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid), which is widely used as a calcium chelator in various scientific research applications. The addition of nitro groups at the 5 and 5’ positions enhances its properties, making it a valuable tool in the study of calcium dynamics within biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dinitro BAPTA typically involves the nitration of BAPTAThe nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration of the desired positions .
Industrial Production Methods
Industrial production of 5,5’-Dinitro BAPTA follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5,5’-Dinitro BAPTA undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Reduction: The major product of the reduction reaction is 5,5’-diamino BAPTA.
Substitution: The major products depend on the substituent introduced during the nucleophilic substitution reaction.
Scientific Research Applications
Scientific Research Applications
-
Calcium Buffering in Neurons
- Mechanism : 5,5'-Dinitro BAPTA serves as a calcium buffer that can modulate intracellular calcium levels, essential for neurotransmitter release and synaptic transmission.
- Case Study : In experiments involving CA1 neurons from hippocampal slices, the application of 5,5'-Dinitro BAPTA was shown to reduce calcium-dependent spike frequency adaptation. This highlights its role in understanding excitotoxicity and ischemia in neuronal tissues .
-
Synaptic Transmission Studies
- Mechanism : The compound has been used to investigate the effects of calcium on synaptic transmission by injecting it into nerve terminals.
- Case Study : A study demonstrated that after iontophoretic injection of 5,5'-Dinitro BAPTA into nerve terminals, there was a significant reduction in neurotransmitter release, indicating its effectiveness in altering synaptic activity by modulating intracellular calcium levels .
-
Cellular Physiology
- Mechanism : The compound is utilized to study cellular responses to changes in calcium concentration, particularly in muscle and cardiac cells.
- Case Study : Research has shown that application of 5,5'-Dinitro BAPTA can influence contractility in cardiac myocytes by buffering calcium spikes during excitation-contraction coupling .
-
Aging Studies
- Mechanism : Investigating altered calcium homeostasis in aging models.
- Case Study : In aged rat models, the application of 5,5'-Dinitro BAPTA revealed differential effects on field excitatory postsynaptic potentials (fEPSPs), suggesting that aging affects the ability to buffer intracellular calcium effectively .
Comparison with Other Calcium Chelators
Compound | Calcium Affinity (Kd) | Key Applications |
---|---|---|
5,5'-Dinitro BAPTA | 7.5 mM | Neuronal studies, synaptic transmission |
BAPTA | ~0.2-3.0 μM | General calcium buffering |
EGTA | ~0.4 μM | Calcium measurements |
Mechanism of Action
The mechanism of action of 5,5’-Dinitro BAPTA involves its ability to bind calcium ions with high affinity. Once inside the cell, it is cleaved by cytosolic esterases to release the active tetra-carboxylate ligand, which then chelates calcium ions. This chelation process helps in modulating calcium-dependent processes within the cell, such as neurotransmitter release and muscle contraction .
Comparison with Similar Compounds
Similar Compounds
BAPTA: The parent compound without nitro groups.
5,5’-Difluoro BAPTA: A derivative with fluorine atoms instead of nitro groups.
5,5’-Dibromo BAPTA: A derivative with bromine atoms instead of nitro groups.
Uniqueness
5,5’-Dinitro BAPTA is unique due to its enhanced calcium-binding affinity and membrane permeability. The presence of nitro groups increases its ability to chelate calcium ions effectively, making it a valuable tool in studies requiring precise control of intracellular calcium levels .
Biological Activity
5,5'-Dinitro BAPTA (1,2-bis(2-amino-5-nitrophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a calcium chelator that has garnered significant attention in biological research due to its unique properties and applications. This detailed article explores its biological activity, mechanisms of action, and relevant case studies.
Overview of 5,5'-Dinitro BAPTA
5,5'-Dinitro BAPTA is a derivative of BAPTA, modified with two nitro groups at the 5 and 5' positions. This modification alters its calcium-binding affinity and enhances its utility in various biological assays. The compound is primarily known for its ability to buffer intracellular calcium levels, making it a valuable tool in the study of calcium signaling pathways.
The mechanism by which 5,5'-Dinitro BAPTA exerts its effects involves the following steps:
- Cellular Entry : The compound is membrane-permeable due to its acetoxymethyl ester form, allowing it to enter cells easily.
- Hydrolysis : Once inside the cell, cytosolic esterases hydrolyze the ester groups, releasing the active tetra-carboxylate ligand.
- Calcium Chelation : The released ligand chelates calcium ions with a dissociation constant (Kd) of approximately 7.5 mM, which is lower than that of other BAPTA derivatives. This property allows for controlled manipulation of intracellular calcium levels without overwhelming cellular processes .
Biological Applications
5,5'-Dinitro BAPTA has been employed in various biological studies due to its ability to modulate calcium-dependent processes:
- Calcium Signaling Studies : It is extensively used in research investigating calcium's role in cellular physiology and pathophysiology.
- Neuroprotection : The compound has been shown to protect neurons from ischemic damage while enhancing apoptosis in non-neuronal cells.
- Antithrombotic Activity : In vitro studies indicate that it may exhibit antithrombotic effects by regulating ion channels involved in coagulation processes.
- Inhibition of Free Radical-Mediated Toxicity : It has been demonstrated to inhibit toxicity mediated by free radicals in various cell types.
Case Study 1: Calcium Buffering in Neuronal Cells
A study investigated the effects of 5,5'-Dinitro BAPTA on hippocampal CA1 neurons. It was found that at a concentration of 1 mM, the compound did not significantly affect the slow afterhyperpolarization (sAHP), unlike higher-affinity chelators which prolonged this phase. This suggests that the lower affinity for calcium ions allows for more subtle modulation of calcium signaling without disrupting normal physiological functions.
Case Study 2: Modulation of Calcium-Dependent Processes
Research has shown that 5,5'-Dinitro BAPTA can attenuate evoked field excitatory postsynaptic potentials (EPSPs) in neuronal cultures when applied at a concentration of 50 μM for 20 minutes. This effect highlights its potential use in studies focused on synaptic transmission and plasticity .
Comparative Analysis with Other Calcium Chelators
Compound | Calcium Binding Affinity (Kd) | Biological Activity |
---|---|---|
5,5'-Dinitro BAPTA | ~7.5 mM | Modulates calcium signaling; neuroprotective |
BAPTA | ~0.2 µM | Strongly buffers calcium; disrupts cellular processes |
4,4'-Difluoro BAPTA | ~0.4 µM | Similar applications as BAPTA; higher affinity |
Properties
CAS No. |
125367-32-0 |
---|---|
Molecular Formula |
C22H22N4O14 |
Molecular Weight |
566.43 |
Synonyms |
5,5/'-DINITRO BAPTA |
Origin of Product |
United States |
Q1: How does 5,5'-dinitro BAPTA affect the slow afterhyperpolarization (sAHP) in hippocampal CA1 neurons?
A1: Research suggests that 5,5'-dinitro BAPTA, a low-affinity calcium chelator, has no significant effect on the sAHP in hippocampal CA1 neurons when used at a concentration of 1 mM. [] This is in contrast to higher-affinity calcium chelators like BAPTA and 4,4'-difluoro BAPTA, which were shown to prolong the decay phase of the sAHP. [] The lack of effect with 5,5'-dinitro BAPTA might be attributed to its lower affinity for calcium ions, making it less effective at altering the intracellular calcium signals responsible for the sAHP. []
Q2: What research has been done on the complexation of 5,5'-dinitro BAPTA with divalent cations?
A2: Studies have investigated the complexation behavior of 5,5'-dinitro BAPTA with various divalent cations, including cadmium, lead, zinc, copper, nickel, and calcium. [] While the abstract doesn't provide specific details on the results, it suggests that this research aimed to understand the binding affinity and selectivity of 5,5'-dinitro BAPTA for different metal ions. Such information is valuable for understanding potential applications of this compound in areas like metal chelation therapy or as a tool in biological research.
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